1-Tert-butyl-2-methoxy-4-nitrobenzene
Description
Significance of Nitro, Methoxy (B1213986), and tert-Butyl Moieties in Aromatic Systems
The chemical personality of an aromatic compound is largely defined by the functional groups attached to the ring. These groups can be broadly classified as either electron-donating or electron-withdrawing, and their effects are transmitted through a combination of inductive and resonance effects.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG). numberanalytics.comteachy.ai This is due to the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring through the sigma bond (inductive effect). teachy.ai Furthermore, the nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms via resonance, further decreasing the electron density on the ring. teachy.ai This strong deactivating effect makes the aromatic ring less reactive toward electrophilic attack. numberanalytics.comwikipedia.org Consequently, the presence of a nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. wikipedia.orgnumberanalytics.com In electrophilic aromatic substitution reactions, the nitro group is a meta-director, meaning it directs incoming electrophiles to the meta position. numberanalytics.commasterorganicchemistry.comnih.gov
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an alkyl group that acts as an electron-donating group primarily through an inductive effect. stackexchange.com The sp³ hybridized carbon atoms of the tert-butyl group donate electron density to the sp² hybridized carbon of the benzene (B151609) ring. stackexchange.com This makes the aromatic ring more electron-rich and thus more reactive towards electrophilic substitution than benzene itself. quora.com Like other alkyl groups, it is an ortho, para-director. stackexchange.comvarsitytutors.com A key feature of the tert-butyl group is its significant steric bulk. This bulkiness can hinder the approach of reactants to the adjacent ortho positions, often leading to a preference for substitution at the less sterically hindered para position. varsitytutors.commsu.edu
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| Methoxy (-OCH₃) | Strongly Electron-Donating (by resonance) | Strongly Activating | Ortho, Para |
| tert-Butyl (-C(CH₃)₃) | Weakly Electron-Donating (by induction) | Weakly Activating | Ortho, Para |
Overview of Aromatic Reactivity and Selectivity Principles
The reactions of substituted benzenes are governed by principles of reactivity (how fast the reaction occurs compared to benzene) and selectivity (which position on the ring reacts). wikipedia.org The primary reaction type for many aromatic compounds is electrophilic aromatic substitution (EAS). wikipedia.org
Reactivity: In an EAS reaction, an electrophile attacks the electron-rich pi-system of the benzene ring. chemistrytalk.org
Activating groups are substituents that increase the rate of EAS compared to unsubstituted benzene. wikipedia.orglibretexts.org These are typically electron-donating groups, like methoxy and alkyl groups, which stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.org
Deactivating groups decrease the reaction rate relative to benzene. libretexts.orgnumberanalytics.com These are electron-withdrawing groups, such as the nitro group, which destabilize the carbocation intermediate. numberanalytics.comwikipedia.org
Selectivity (Regioselectivity): The substituent already present on the ring directs the position of the incoming electrophile. masterorganicchemistry.comlibretexts.org
Ortho, Para-Directors: These groups direct the incoming electrophile to the positions ortho (1,2) or para (1,4) to themselves. masterorganicchemistry.com Activating groups (e.g., -OCH₃, -C(CH₃)₃) and weakly deactivating halogens fall into this category. masterorganicchemistry.comwikipedia.org They stabilize the carbocation intermediates for ortho and para attack more effectively through resonance or inductive effects. libretexts.org
Meta-Directors: These groups direct the incoming electrophile to the meta (1,3) position. masterorganicchemistry.com Deactivating groups (e.g., -NO₂) are typically meta-directors. masterorganicchemistry.comnih.gov For these substituents, the carbocation intermediates for ortho and para attack are significantly destabilized, making the meta pathway the least unfavorable. nih.gov
The Reactivity-Selectivity Principle historically suggested that more reactive species are less selective. wikipedia.org While this concept has been found to have many exceptions and is now considered obsolete, the underlying factors controlling reactivity and selectivity—namely the electronic nature and steric profile of substituents—remain fundamental to predicting the outcomes of aromatic substitution reactions. wikipedia.orgnih.gov The stability of the intermediate carbocation (arenium ion) is the key determinant for both the rate and the regioselectivity of the reaction. chemistrytalk.org
| Principle | Description | Governed By |
|---|---|---|
| Reactivity | The rate of reaction compared to benzene. | Electron-donating (activating) or electron-withdrawing (deactivating) nature of the substituent. |
| Selectivity | The position (ortho, meta, or para) where substitution occurs. | The ability of the substituent to stabilize the intermediate carbocation at different positions. |
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-tert-butyl-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9-6-5-8(12(13)14)7-10(9)15-4/h5-7H,1-4H3 |
InChI Key |
ROSXKVMQIHCOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 1 Tert Butyl 2 Methoxy 4 Nitrobenzene
Reactivity of the Nitro Group in Aromatic Systems
The nitro group is a powerful electron-withdrawing group that strongly influences the molecule's reactivity, both through its own transformations and its effect on the aromatic system.
Reductions to Amino and Other Nitrogen-Containing Functional Groups
The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic chemistry, often accomplished through various well-established methods. For 1-tert-butyl-2-methoxy-4-nitrobenzene, these reductions yield 3-tert-butyl-4-methoxyaniline.
Catalytic hydrogenation is a highly efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.netillinois.edu Another widely used approach is the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). These reactions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding aniline (B41778).
The choice of reducing agent can allow for the isolation of these intermediate species. For example, controlled reduction, perhaps with zinc dust in the presence of ammonium (B1175870) chloride, can favor the formation of the N-arylhydroxylamine.
Table 1: Common Reduction Methods for Aromatic Nitro Groups
| Reagent/Catalyst | Typical Conditions | Primary Product |
|---|---|---|
| H₂, Pd/C or PtO₂ | Methanol or Ethanol, RT, 1-4 atm H₂ | Amine (-NH₂) |
| Fe, HCl | Ethanol/Water, Reflux | Amine (-NH₂) |
| Sn, HCl | Reflux | Amine (-NH₂) |
| Zn, NH₄Cl | Water/Ethanol, 50-70°C | Hydroxylamine (-NHOH) |
Nucleophilic Aromatic Substitution (SNAr) Involving the Nitro Group
While the nitro group is an excellent activating group for SNAr reactions—stabilizing the negatively charged Meisenheimer complex intermediate—it is typically not the leaving group itself. researchgate.net More commonly, it facilitates the displacement of a leaving group (like a halide) positioned ortho or para to it.
However, in specific contexts, the nitro group can be displaced. For instance, in reactions with certain nucleophiles under equimolar conditions, the nitro group can be replaced in preference to a hydrogen atom. rsc.org The high electron density of the 1-tert-butyl-2-methoxy-4-nitrobenzene ring, due to the activating methoxy (B1213986) and tert-butyl groups, generally disfavors traditional SNAr reactions where an external nucleophile attacks the ring.
Functional Group Transformations via C-N and N-O Bond Cleavage
Modern synthetic methods have enabled the transformation of the nitro group via cleavage of the carbon-nitrogen (C–NO₂) bond. These "denitrative coupling" reactions, often catalyzed by transition metals like palladium, rhodium, or copper, allow the nitro group to be replaced by other functional groups. acs.orgresearchgate.net
For example, palladium-catalyzed cross-coupling reactions can replace the nitro group with carbon, oxygen, or sulfur nucleophiles. acs.orgrsc.org These reactions are significant because they utilize readily available nitroarenes as synthetic precursors. The proposed mechanism for many of these transformations involves the oxidative addition of the C–NO₂ bond to a low-valent metal center (e.g., Pd(0)), followed by nucleophilic displacement and reductive elimination to form the product. acs.org The presence of electron-donating groups, such as the methoxy and tert-butyl groups on the target molecule, is generally well-tolerated in these coupling reactions. acs.org
Reactions involving N-O bond cleavage are central to the reduction mechanisms discussed previously. Additionally, reagents like tert-butyl nitrite (B80452) can engage in transformations involving nitrosyl intermediates, highlighting the diverse reactivity of nitrogen-oxygen functionalities in aromatic systems. nih.govresearchgate.netresearchgate.net
Table 2: Examples of Denitrative Transformations
| Catalyst System | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|
| RhCl(PPh₃)₃ | Arylboronic Acids | C-O (Ether) | acs.org |
| Pd/BrettPhos | Trimethylboroxine | C-C (Methylation) | acs.org |
| Pd/NHC Ligand | Aniline | C-N (Amine) | acs.orgrsc.org |
Reactivity of the Methoxy Group in Aromatic Systems
The methoxy group (-OCH₃) is a strong electron-donating group that activates the aromatic ring towards electrophilic attack and plays a crucial role in directing the regiochemical outcome of such reactions.
Dealkylation and Cleavage Reactions
The ether linkage of the methoxy group is generally stable but can be cleaved under strongly acidic conditions. wikipedia.orgopenstax.org The reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the aryl-oxygen or the methyl-oxygen bond. libretexts.orgyoutube.com
For an aryl methyl ether like 1-tert-butyl-2-methoxy-4-nitrobenzene, the reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). openstax.org Due to the high energy of a potential phenyl cation, the nucleophile attacks the less hindered methyl carbon in an SN2 mechanism. libretexts.orgyoutube.com This results in the formation of 2-tert-butyl-5-nitrophenol (B3137848) and a methyl halide (e.g., methyl bromide). Ethers containing a tertiary alkyl group, by contrast, can cleave via an SN1 mechanism due to the formation of a stable tertiary carbocation. openstax.orgyoutube.com
Directing Effects of the Methoxy Group on Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The directing effects in 1-tert-butyl-2-methoxy-4-nitrobenzene are a result of the combined influence of all three groups.
Methoxy Group (-OCH₃): A strongly activating, ortho, para-director due to its ability to donate electron density through resonance.
Tert-Butyl Group (-C(CH₃)₃): A weakly activating, ortho, para-director through an inductive effect. msu.edu
Nitro Group (-NO₂): A strongly deactivating, meta-director due to its powerful electron-withdrawing nature.
When considering the available positions for an incoming electrophile (E⁺), the directing effects converge. The methoxy group directs to positions 3 and 5. The nitro group, being at position 4, directs to its meta positions, which are also 3 and 5. The tert-butyl group at position 1 directs to its ortho (position 2, occupied) and para (position 4, occupied) positions. Therefore, positions 3 and 5 are electronically favored for substitution.
However, steric hindrance plays a decisive role. Position 3 is flanked by the very bulky tert-butyl group, making it highly inaccessible to an incoming electrophile. In contrast, position 5 is sterically unhindered. Consequently, electrophilic aromatic substitution on 1-tert-butyl-2-methoxy-4-nitrobenzene is strongly predicted to occur regioselectively at position 5. This is observed in related systems; for example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with a t-butyl group occurs ortho to one of the methoxy groups. miracosta.eduedubirdie.commnstate.edu
Influence of the tert-Butyl Group on Aromatic Reactivity
The tert-butyl group, a bulky alkyl substituent, exerts a significant influence on the reactivity of the aromatic ring through a combination of electronic and steric factors. These effects are crucial in determining the rate and outcome of electrophilic aromatic substitution reactions.
Steric and Electronic Effects on Electrophilic Substitution
Electronic Effects: The tert-butyl group is considered an activating group in electrophilic aromatic substitution (EAS). youtube.com It donates electron density to the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. This electron-donating ability stems from two main factors:
Inductive Effect: The central sp³ hybridized carbon of the tert-butyl group is less electronegative than the sp² hybridized carbons of the aromatic ring. This difference in hybridization leads to a net inductive push of electron density from the alkyl group into the ring. stackexchange.com
Hyperconjugation: Although considered a smaller effect than in toluene (B28343), carbon-carbon hyperconjugation can also contribute. stackexchange.com This involves the delocalization of electrons from the C-C σ-bonds of the tert-butyl group into the π-system of the benzene ring, which helps to stabilize the positively charged intermediate (arenium ion) formed during electrophilic attack. stackexchange.com
As an activating group, the tert-butyl substituent acts as an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. stackexchange.comyoutube.com This is because the carbocation intermediates formed by attack at these positions are more stabilized by the electron-donating tert-butyl group. youtube.com
Steric Effects: The most defining characteristic of the tert-butyl group in the context of aromatic reactivity is its significant bulk. numberanalytics.com This steric hindrance plays a dominant role in the regioselectivity of EAS reactions. numberanalytics.comwikipedia.orgvarsitytutors.com The large size of the group physically obstructs the approach of an electrophile to the adjacent ortho positions. libretexts.orglibretexts.org Consequently, substitution at the less hindered para position is strongly favored, even though the group electronically activates both ortho and para positions. varsitytutors.comlibretexts.org
This preference for para substitution is evident when comparing the nitration of toluene and tert-butylbenzene (B1681246). While toluene yields a significant amount of the ortho-substituted product, tert-butylbenzene yields predominantly the para isomer.
| Starting Material | % Ortho Product | % Meta Product | % Para Product |
|---|---|---|---|
| Toluene | 58.5 | 4.5 | 37 |
| tert-Butylbenzene | 16 | 8 | 75 |
Reactivity in Specific Ortho-Positions
As detailed above, the reactivity of the ortho-positions in a tert-butyl-substituted benzene ring is severely diminished due to steric hindrance. libretexts.orglibretexts.org While electronically activated, the sheer size of the tert-butyl group creates a "steric shield" that makes these positions less accessible to incoming reagents. youtube.com This effect forces electrophilic attack to occur preferentially at the sterically unencumbered para position. varsitytutors.com In 1-tert-butyl-2-methoxy-4-nitrobenzene, the C6 position is ortho to the tert-butyl group. While this position is electronically activated by the tert-butyl group, the steric hindrance it imposes will be a significant factor in directing incoming electrophiles, often favoring other available, less hindered positions. youtube.com
Interplay of Substituent Effects on Overall Reactivity and Regioselectivity
The reactivity and regioselectivity of electrophilic aromatic substitution on the 1-tert-butyl-2-methoxy-4-nitrobenzene ring are governed by the cumulative and sometimes competing effects of its three substituents: the tert-butyl group, the methoxy group, and the nitro group.
Dominance of Activating/Deactivating Groups in Disubstituted Benzenes
When a benzene ring bears multiple substituents, the directing power is typically controlled by the most strongly activating group. youtube.comaskfilo.com The general hierarchy of substituent effects is a critical tool for predicting reaction outcomes. fiveable.me
Activating Groups: These groups donate electron density to the ring, increasing its reactivity towards electrophiles. They are ortho, para-directors. Examples include -OR (methoxy), -NH₂, and -R (alkyl). libretexts.org
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most are meta-directors. Examples include -NO₂, -CN, and -COR. libretexts.org
In the case of 1-tert-butyl-2-methoxy-4-nitrobenzene, we have:
Methoxy (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons by resonance. askfilo.com
tert-Butyl (-C(CH₃)₃): A moderately activating, ortho, para-directing group. stackexchange.com
Nitro (-NO₂): A strongly deactivating, meta-directing group due to strong electron withdrawal by both induction and resonance. libretexts.org
The rule of thumb is that activating groups "win" over deactivating groups in controlling the position of substitution. youtube.com Among activating groups, the methoxy group is significantly more powerful than the tert-butyl group. Therefore, the methoxy group will be the dominant directing influence on the ring. askfilo.com
Complex Regioselectivity in Polysubstituted Systems
To predict the site of electrophilic attack on 1-tert-butyl-2-methoxy-4-nitrobenzene, the directing effects of all three groups must be analyzed in concert. youtube.comfiveable.me
The methoxy group at C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions.
The tert-butyl group at C1 directs to its ortho (C2, C6) and para (C4) positions. However, C2 and C4 are already substituted.
The nitro group at C4 directs to its meta (C2, C6) positions. C2 is already substituted.
Let's evaluate the available positions (C3, C5, C6):
Position C6: This position is strongly favored. It is para to the most powerful activating group (-OCH₃), ortho to the other activating group (-C(CH₃)₃), and meta to the deactivating group (-NO₂). The directing effects of all three substituents are in agreement, strongly pointing to substitution at C6.
Position C3: This position is ortho to the activating methoxy group but is adjacent to the very bulky tert-butyl group, suggesting significant steric hindrance.
Position C5: This position is meta to both activating groups and ortho to the deactivating nitro group, making it the most deactivated and least likely site for electrophilic attack.
Therefore, the interplay of electronic activation, deactivation, and steric hindrance leads to a clear prediction that electrophilic substitution on 1-tert-butyl-2-methoxy-4-nitrobenzene will occur overwhelmingly at the C6 position.
Reactive Intermediates in Transformations Involving 1-Tert-butyl-2-methoxy-4-nitrobenzene
Transformations of 1-tert-butyl-2-methoxy-4-nitrobenzene can involve either the aromatic ring or the nitro functional group, each proceeding through distinct types of reactive intermediates.
Arenium Ions in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the key reactive intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . msu.edu This intermediate is formed when the electrophile attacks the π-system of the benzene ring, temporarily disrupting its aromaticity. msu.edu The stability of the possible arenium ions determines the regioselectivity of the reaction. For 1-tert-butyl-2-methoxy-4-nitrobenzene, attack at the C6 position yields the most stable arenium ion. This is because the positive charge can be delocalized onto the methoxy group's oxygen atom via resonance, and it also benefits from the inductive stabilization of the tert-butyl group.
Intermediates in Nitro Group Reduction: The nitro group is a versatile functional group that can undergo reduction to form a variety of other functionalities, most commonly an amino group. nih.gov This reduction is not a single step but a stepwise process involving several key reactive intermediates. The typical pathway for the reduction of an aromatic nitro compound like 1-tert-butyl-2-methoxy-4-nitrobenzene proceeds through the following intermediates: scielo.bracs.org
Nitroso Compound: The first stage of reduction converts the nitro group (-NO₂) to a nitroso group (-N=O), forming 1-tert-butyl-2-methoxy-4-nitrosobenzene . This species is often short-lived under the reaction conditions. acs.org
Hydroxylamine Derivative: Further reduction of the nitroso intermediate yields a hydroxylamine (-NHOH). In this case, the intermediate would be N-(4-tert-butyl-3-methoxy-phenyl)hydroxylamine .
These intermediates are typically not isolated but are sequentially converted during the course of the reaction, which ultimately leads to the corresponding aniline derivative, 4-tert-butyl-3-methoxyaniline . The specific intermediates and their lifetimes can be influenced by the choice of reducing agent and reaction conditions. nih.gov
Carbocationic Intermediates in Aromatic Substitution
In the case of 1-tert-butyl-2-methoxy-4-nitrobenzene, the directing effects of the three substituents are paramount. The methoxy (-OCH₃) group is a powerful activating group and an ortho-, para-director due to its ability to stabilize the carbocation intermediate through resonance. researchgate.net Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director because of its electron-withdrawing nature. The tert-butyl group is a weak activating group and an ortho-, para-director.
When subjected to an electrophilic attack, the incoming electrophile's position is predominantly determined by the strongly activating methoxy group. Attack will be directed to the positions ortho and para to the methoxy group (C3 and C5, respectively).
Attack at C5: This position is para to the methoxy group and meta to the nitro group. The carbocation intermediate formed would be significantly stabilized by the resonance donation from the methoxy group.
Attack at C3: This position is ortho to the methoxy group and ortho to the tert-butyl group. While electronically favored by the methoxy group, this position is subject to considerable steric hindrance from the adjacent bulky tert-butyl group, which would likely hinder the approach of the electrophile. msu.edu
The carbocation intermediate in electrophilic aromatic substitution is stabilized by charge delocalization and is not typically subject to rearrangement, unlike carbocations in Sɴ1 or E1 reactions. msu.edu The energetic advantage of reforming the aromatic ring leads to the subsequent loss of a proton to yield the final substituted product. msu.edu
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OCH₃ | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -C(CH₃)₃ | Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |
| -NO₂ | Electron-Withdrawing | Strongly Deactivating | Meta |
Radical and Nitrene Intermediates in Nitroarene Chemistry
The chemistry of nitroarenes can also involve highly reactive intermediates such as radicals and nitrenes. These species are typically generated under specific catalytic or photochemical conditions and open up synthetic pathways distinct from traditional ionic reactions.
Radical Intermediates: Nitrogen-centered radicals are key intermediates in many controlled radical-type C-N bond formation reactions. sci-hub.se While direct radical abstraction from the nitro group of 1-tert-butyl-2-methoxy-4-nitrobenzene is not a common pathway, related radical chemistry is well-established. For instance, tert-butyl nitrite (t-BuONO) is widely used as a source of a nitro radical for the radical nitration of various organic substrates, including alkenes and aromatics, under mild conditions. researchgate.net Transition metal-bound, nitrogen-centered radicals are increasingly recognized as important intermediates that allow for highly selective transformations. sci-hub.se
Nitrene Intermediates: Nitrenes are monovalent, electron-deficient nitrogen species analogous to carbenes. They can exist in either a singlet or a triplet electronic state, which dictates their reactivity. Triplet nitrenes behave as diradicals. nih.gov Nitrene radical complexes, which can be described as one-electron-reduced Fischer-type nitrenes, have become vital intermediates in organic synthesis, particularly in C-H functionalization and aziridination reactions. nih.gov These reactive species are often generated catalytically from organic azides. nih.gov The reactivity of nitrene radical anions is influenced by their electronic structure; the negative charge is often stabilized by mesomeric effects involving electron-accepting groups, such as a sulfonyl group. nih.gov In the context of nitroarene chemistry, reduction of the nitro group can lead to species that can be converted to nitrenes, although this is a multi-step process. The primary reactivity of these intermediates involves insertion into C-H bonds or addition to alkenes. nih.govnih.gov
Anionic Intermediates in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SɴAr) is a key reaction for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. libretexts.org The nitro group in 1-tert-butyl-2-methoxy-4-nitrobenzene strongly activates the aromatic ring for such attacks, particularly at the positions ortho and para to it.
The generally accepted mechanism for SɴAr reactions is a two-step addition-elimination process that proceeds through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In this process, a nucleophile adds to the aromatic ring at a carbon atom bearing a suitable leaving group, forming a tetrahedral intermediate. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For 1-tert-butyl-2-methoxy-4-nitrobenzene, the methoxy group at the C2 position is a potential leaving group. However, a nucleophilic attack would be more likely at the C1 position (bearing the tert-butyl group) or the C4 position (bearing the nitro group) if there were a suitable leaving group there. Assuming a reaction where the methoxy group acts as the leaving group (a common scenario for alkoxy-nitroaromatics), a nucleophile (Nu⁻) would attack the C2 carbon. The stabilization of the resulting Meisenheimer complex would be less effective as the nitro group is in a meta position relative to the point of attack.
A more plausible SɴAr scenario would involve a related substrate, such as 1-chloro-2-methoxy-4-nitrobenzene, where the chloride is an excellent leaving group. In this case, attack by a nucleophile like methoxide (B1231860) (CH₃O⁻) at C1 would readily displace the chloride, stabilized by the para-nitro group. Indeed, the reaction of 4-nitro-1-bromobenzene with sodium methoxide is a viable method for producing 1-methoxy-4-nitrobenzene, proceeding through a stabilized anionic intermediate. doubtnut.comstackexchange.com
Table 2: Hypothetical SɴAr Reactions on a Related Substrate (1-Chloro-2-methoxy-4-nitrobenzene)
| Nucleophile (Nu⁻) | Reagent | Potential Product |
| Hydroxide (B78521) | NaOH | 2-Methoxy-4-nitrophenol |
| Amide | NaNH₂ | 2-Methoxy-4-nitroaniline |
| Thiolate | NaSR | 1-(Alkylthio)-2-methoxy-4-nitrobenzene |
| Alkoxide | NaOR | 1-Alkoxy-2-methoxy-4-nitrobenzene |
Photochemical and Other Advanced Reactivity Studies of Nitrobenzene Derivatives
The presence of the nitro group imparts specific photochemical properties to aromatic compounds. Upon absorption of UV light, nitroaromatics can be excited to singlet and then triplet states. These excited states can undergo various reactions, including hydrogen atom abstraction, typically from a solvent or another molecule, which can initiate radical chain processes. Another common photochemical pathway is photoreduction of the nitro group itself.
More advanced reactivity studies have focused on using the nitro group as a functional handle in transition-metal-catalyzed cross-coupling reactions. Traditionally, nitro groups have not been widely used as leaving groups in such reactions. However, recent developments have demonstrated that the C-NO₂ bond can be efficiently cleaved and functionalized.
A notable example is the palladium-catalyzed denitrative sulfoximination of nitroarenes. acs.orgacs.org This method allows for the N-arylation of NH-sulfoximines via a C-N cross-coupling reaction where the nitro group is displaced. Studies on the substrate scope of this reaction have shown that nitroarenes bearing electron-donating groups, such as methoxy and tert-butyl, react efficiently to afford the desired products in good yields. acs.orgacs.org This suggests that a substrate like 1-tert-butyl-2-methoxy-4-nitrobenzene would be a viable candidate for this type of advanced transformation, highlighting the modern utility of the nitro group as a synthetic synthon rather than just a directing group or a precursor to an amine.
Table 3: Examples of Palladium-Catalyzed Denitrative Coupling with NH-Sulfoximine
| Nitroarene Substrate | Yield (%) |
| p-Nitrotoluene | 85 |
| o-Nitrotoluene | 81 |
| p-Nitroanisole | 83 |
| p-tert-Butylnitrobenzene | 80 |
| 1,4-Dinitrobenzene | 83 (mono-substituted) |
| Data sourced from a study on palladium-catalyzed denitrative sulfoximination. acs.orgacs.org The reaction couples various nitroarenes with a primary NH-sulfoximine. |
Computational and Theoretical Investigations of 1 Tert Butyl 2 Methoxy 4 Nitrobenzene
Computational Studies on Reaction Mechanisms and Kinetics
Prediction of Reactive Sites and Regioselectivity (e.g., Fukui Functions):An analysis of the molecule's reactive sites using tools such as Fukui functions to predict regioselectivity is not present in the available literature.
Due to the absence of this specific computational and theoretical research, it is not possible to provide the in-depth, data-driven article as requested.
Computational Insights into Steric and Electronic Effects on Reactivity
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric effects of its substituents. In 1-tert-butyl-2-methoxy-4-nitrobenzene, these effects are complex and often opposing. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these contributions.
Steric Hindrance: The tert-butyl group is one of the most sterically bulky substituents. mdpi.com Its presence at the C1 position of the benzene (B151609) ring creates significant steric hindrance, which can impede the approach of reactants to the adjacent C2 and C6 positions. This steric shielding is a critical factor in determining the regioselectivity of reactions, such as electrophilic aromatic substitution. Computational models can quantify this steric hindrance through calculations of steric parameters, such as buried volume (%VBur), which provides a three-dimensional representation of the space occupied by a substituent. ufms.br
Electronic Effects: The methoxy (B1213986) (-OCH3) and nitro (-NO2) groups exert profound electronic effects on the benzene ring. The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the nitro group is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect).
DFT calculations can provide a quantitative measure of these electronic effects through various descriptors:
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-tert-butyl-2-methoxy-4-nitrobenzene, the MEP would likely show a high electron density on the oxygen atoms of the methoxy and nitro groups, and a lower electron density on the aromatic ring, particularly at the positions ortho and para to the nitro group.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and the nature of bonding within the molecule. It can quantify the hyperconjugative interactions that contribute to the stability and reactivity of the system.
A theoretical study on nitro-substituted chalcone (B49325) isomers highlighted that the position of the nitro group significantly influences the conformational equilibrium and electron delocalization. nih.gov Similarly, in 1-tert-butyl-2-methoxy-4-nitrobenzene, the relative positions of the three substituents are critical. DFT calculations would be necessary to determine the most stable conformation, considering the potential for steric clash between the tert-butyl and methoxy groups, which could force the methoxy group out of the plane of the benzene ring, thereby affecting its resonance donation.
The following table summarizes the expected qualitative effects of the substituents on the reactivity of the aromatic ring, which can be quantified through computational studies.
| Substituent | Position | Electronic Effect | Steric Effect | Expected Influence on Electrophilic Aromatic Substitution |
| tert-Butyl | 1 | Weakly electron-donating (hyperconjugation) | High steric hindrance | Deactivating at ortho position due to steric bulk |
| Methoxy | 2 | Strongly electron-donating (resonance), weakly electron-withdrawing (inductive) | Moderate | Activating, ortho- and para-directing |
| Nitro | 4 | Strongly electron-withdrawing (resonance and inductive) | Moderate | Deactivating, meta-directing |
Advanced Molecular Modeling Techniques
To gain a more dynamic and predictive understanding of the chemical behavior of 1-tert-butyl-2-methoxy-4-nitrobenzene, advanced molecular modeling techniques are employed.
Molecular Dynamics Simulations in Chemical Reactivity Contexts
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment (e.g., solvent molecules). nih.gov For 1-tert-butyl-2-methoxy-4-nitrobenzene, MD simulations could be used to:
Explore Conformational Landscapes: Investigate the rotational freedom of the methoxy and nitro groups and the conformational preferences of the tert-butyl group. This is particularly important as the orientation of the methoxy group relative to the aromatic ring directly impacts its electron-donating capability.
Simulate Solvent Effects: The reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between 1-tert-butyl-2-methoxy-4-nitrobenzene and solvent molecules, providing a more realistic picture of its behavior in solution. This includes the formation of hydrogen bonds and other non-covalent interactions that can stabilize or destabilize reactive intermediates.
Study Reaction Dynamics: In conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can be used to model the entire course of a chemical reaction, including the formation of transition states and intermediates. This approach would be invaluable for understanding the mechanisms of reactions involving 1-tert-butyl-2-methoxy-4-nitrobenzene.
Quantitative Structure-Property Relationship (QSPR) Modeling of Intrinsic Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed activity or property. nih.gov In the context of 1-tert-butyl-2-methoxy-4-nitrobenzene, QSPR models could be developed to predict various aspects of its intrinsic chemical behavior, such as its reactivity in specific reactions or its physical properties.
The development of a QSPR model involves several key steps:
Data Set Collection: A dataset of molecules with known properties or activities is required. For predicting the reactivity of substituted nitroaromatics, this would involve compiling experimental data on reaction rates or equilibrium constants for a series of related compounds.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from DFT calculations, are particularly useful for capturing the electronic and steric features of the molecules. nist.gov
Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. The predictive power of the model is then rigorously validated using internal and external validation techniques.
QSPR studies on nitroaromatic compounds have successfully correlated their thermal stabilities and toxicities with their molecular structures. nih.govnist.gov A similar approach could be applied to model the reactivity of 1-tert-butyl-2-methoxy-4-nitrobenzene in various chemical transformations.
Computational Databases and Data-Driven Chemistry for Aromatic Systems
The fields of computational chemistry and data science are increasingly converging, leading to the development of large-scale computational databases and data-driven approaches for predicting chemical properties and reactivity.
Computational Databases: Several databases compile computed properties for a vast number of molecules. For example, the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides experimental and computed thermochemical data for many small molecules. eurjchem.com While 1-tert-butyl-2-methoxy-4-nitrobenzene may not be explicitly included in all public databases, resources like PubChem provide computed descriptors for a wide range of compounds. nist.gov Projects like the COMPAS (COMputational database of Polycyclic Aromatic Systems) are creating extensive datasets of computed properties for aromatic molecules, which can serve as a foundation for developing predictive models.
Data-Driven Chemistry: With the availability of large chemical datasets, machine learning and artificial intelligence are being used to predict reaction outcomes and molecular properties. These data-driven models can learn complex structure-reactivity relationships from existing data and make predictions for new, unstudied molecules. For aromatic systems, these approaches can predict site selectivity in functionalization reactions with high accuracy. While these models are generally trained on large and diverse datasets, they represent a powerful tool for estimating the reactivity of specific compounds like 1-tert-butyl-2-methoxy-4-nitrobenzene without the need for bespoke, resource-intensive calculations.
Advanced Applications and Future Research Directions in Synthetic Organic Chemistry
1-Tert-butyl-2-methoxy-4-nitrobenzene as a Synthetic Intermediate
1-Tert-butyl-2-methoxy-4-nitrobenzene serves as a versatile intermediate in multi-step organic synthesis. The nitro group, while often the target for transformation (e.g., reduction to an amine), also functions as a powerful electron-withdrawing group that can activate the aromatic ring for other reactions. rsc.org Furthermore, the nitro group can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, a process known as denitrative coupling. rsc.orgacs.org
A notable application is in palladium-catalyzed cross-coupling reactions. Research has demonstrated that nitroarenes bearing electron-donating groups, such as methoxy (B1213986) and tert-butyl, can efficiently undergo denitrative C-N cross-coupling with NH-sulfoximines. acs.orgacs.org In these reactions, the C-NO2 bond is cleaved and replaced with a C-N bond, providing a direct route to N-arylated sulfoximines, which are structures of interest in medicinal chemistry. acs.org The presence of the methoxy and tert-butyl groups influences the electronic density of the aromatic ring, favoring the coupling process. acs.org This strategy avoids the need for more costly haloarenes, which are traditionally used in such coupling reactions. acs.org
The transformation of the nitro group itself is a cornerstone of its utility. Catalytic reduction can convert 1-Tert-butyl-2-methoxy-4-nitrobenzene into 4-amino-2-tert-butyl-1-methoxybenzene. This resulting aniline (B41778) derivative is a valuable precursor for synthesizing dyes, pharmaceuticals, and polymers. The selective reduction of the nitro group in the presence of other functional groups is a key challenge that modern catalytic systems aim to address. nih.gov
Design of Novel Aromatic Molecules with Tuned Reactivity
The specific substitution pattern of 1-Tert-butyl-2-methoxy-4-nitrobenzene provides a clear example of how reactivity can be precisely tuned. The interplay between the electronic and steric effects of its substituents governs its behavior in chemical reactions.
Nitro Group (–NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr) and directs incoming electrophiles to the meta position relative to itself. libretexts.orgmsu.edu Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. rsc.org
Methoxy Group (–OCH₃): This is a strong electron-donating group through resonance, activating the ring towards electrophilic substitution and directing incoming groups to the ortho and para positions. libretexts.org
Tert-butyl Group (–C(CH₃)₃): This bulky alkyl group is weakly electron-donating and provides significant steric hindrance, which can influence the regioselectivity of reactions by blocking access to adjacent positions.
Green Chemistry Principles in the Synthesis and Transformation of Substituted Nitroarenes
Modern chemical synthesis places a high priority on sustainability, guided by the principles of green chemistry. nih.gov The synthesis and transformation of nitroarenes are prime areas for the application of these principles, moving away from traditional methods that often use harsh conditions and stoichiometric, hazardous reagents. rsc.org
Key green approaches include:
Catalysis: Replacing stoichiometric reagents with catalytic amounts of less toxic and more efficient metals is a central goal. nih.gov Earth-abundant metals like iron are increasingly used to develop mild and selective catalysts for domino reactions, such as the synthesis of pyrroles from nitroarenes. nih.govnih.govresearchgate.net These iron-based systems show high functional group tolerance and avoid common side reactions like dehalogenation seen with some precious metal catalysts. nih.gov
Greener Reductants: Traditional nitro reductions often employed metals like iron, tin, or zinc in acidic media, generating significant waste. Catalytic transfer hydrogenation using greener reductants like formic acid or direct hydrogenation with H₂ gas are more sustainable alternatives. nih.gov
Alternative Energy Sources: Photocatalysis, which uses visible light as an energy source, represents a green method for driving chemical reactions. rsc.org Systems using photocatalysts can achieve the selective reduction of nitroarenes to various products, including amines, azo compounds, and azoxy compounds, often in aqueous solutions under mild conditions. rsc.orgnih.gov
| Metric | Traditional Method (e.g., Béchamp reduction) | Green Catalytic Method |
|---|---|---|
| Reductant | Stoichiometric iron, tin, or zinc in acid rsc.org | Catalytic H₂ or transfer hydrogenation (e.g., formic acid) nih.gov |
| Catalyst | None (stoichiometric metal) | Precious metals (e.g., Pt, Pd) or earth-abundant metals (e.g., Fe, Co) nih.govresearchgate.net |
| Byproducts/Waste | Large amounts of metal sludge and salt waste rsc.org | Minimal waste (e.g., water or CO₂) |
| Conditions | Often harsh, requiring strong acids and heat | Mild conditions (low temperature and pressure) nih.gov |
| Environmental Factor (E-Factor) | High (significant waste per kg of product) | Low (minimal waste per kg of product) |
Emerging Methodologies for Aromatic Functionalization (e.g., C-H Activation)
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. C-H activation has emerged as a powerful tool for modifying nitroarenes. rsc.orgresearchgate.net
The nitro group, despite being strongly deactivating in electrophilic substitutions, can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of new functional groups at the ortho position to the nitro group. rsc.orgresearchgate.net This methodology opens up new synthetic pathways that are complementary to classical substitution patterns. Examples of such regioselective, nitro-directed C-H functionalization include:
Ortho-arylation
Ortho-alkylation
Ortho-allylation
These reactions provide a direct route to poly-functionalized nitroarenes, which can then be elaborated into more complex molecular architectures. researchgate.net The ability to merge C-H activation with transformations of the nitro group itself presents exciting possibilities for developing novel, efficient synthetic strategies. rsc.org Emerging trends focus on using more sustainable first-row transition metals like copper and iron for these transformations and employing techniques like photocatalysis to enable reactions under milder conditions. numberanalytics.comnih.govacs.org
Development of Catalytic Systems for Selective Transformations
A major area of current research is the development of highly selective catalytic systems for the transformation of nitroarenes. The reduction of a nitro group can lead to a variety of products depending on the reaction conditions and the catalyst used. While the complete reduction to an aniline is the most common transformation, the selective synthesis of intermediate products like nitroso compounds, hydroxylamines, azoxy compounds, and azo compounds is of great industrial importance. nih.govresearchgate.net
Recent breakthroughs have demonstrated that full selectivity control over the catalytic hydrogenation of nitroaromatics is achievable. By using a single, tunable catalytic system, it is possible to selectively produce any of the six possible reduction products. researchgate.netnih.govresearchgate.net For example, a system employing tin(IV) oxide-supported platinum nanoparticles, modified with surface ligands, has shown unprecedented control over product selectivity simply by varying the reaction conditions. nih.govresearchgate.net
| Catalyst System | Transformation | Key Advantage | Reference |
|---|---|---|---|
| Pt NPs on SnO₂ (modified) | Nitroarene → Nitroso, Hydroxylamine (B1172632), Azoxy, Azo, Hydrazo, or Aniline | Full selectivity control to six different products with a single catalyst. | researchgate.netnih.govresearchgate.net |
| Iron-Tetraphos Complex | Nitroarene → Pyrrole (in a domino reaction) | Uses an earth-abundant, non-toxic metal; high functional group tolerance. | nih.govnih.gov |
| Ni₂P/CdS | Photocatalytic reduction of Nitroarene → Aminoarene | Uses visible light as an energy source in an aqueous solution. | rsc.org |
| Sulfided Platinum on Carbon | Chemoselective reduction of nitro group in presence of heteroaryl halides | High chemoselectivity, preserving other reducible functional groups. | nih.gov |
| Gold Nanoparticles | Nitroarene → Azoxy or Azo compounds | Mild conditions and switchable selectivity between coupled products. | nih.gov |
Future research will continue to focus on designing catalysts that are not only highly selective but also robust, recyclable, and based on sustainable, earth-abundant elements. The integration of biocatalysis, using enzymes like nitroreductases, with photocatalysis is another promising frontier for achieving highly selective and green transformations of nitroaromatic compounds. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing 1-Tert-butyl-2-methoxy-4-nitrobenzene in a laboratory setting?
Methodological Answer:
Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
tert-Butylation : Use Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the tert-butyl group .
Methoxy Group Introduction : Employ nucleophilic aromatic substitution (NAS) with methoxide ions under controlled pH to avoid over-substitution.
Nitration : Perform electrophilic nitration using a HNO₃/H₂SO₄ mixture at low temperatures (0–5°C) to direct nitro groups to the para position relative to electron-donating substituents .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to minimize side products.
Basic: What spectroscopic techniques are most effective for characterizing 1-Tert-butyl-2-methoxy-4-nitrobenzene?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and tert-butyl (δ 1.3–1.5 ppm) protons. Aromatic protons show splitting patterns dependent on substituent positions .
- ¹³C NMR : Confirm tert-butyl (δ 28–32 ppm for CH₃, δ 35–40 ppm for quaternary C) and nitro group (δ 145–150 ppm) .
- IR Spectroscopy : Detect nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (C₁₁H₁₅NO₃⁺, theoretical m/z 209.1052) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
